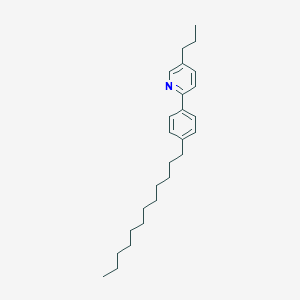
2-(4-Dodecylphenyl)-5-propylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Dodecylphenyl)-5-propylpyridine is an organic compound that belongs to the class of pyridines. Pyridines are heterocyclic aromatic compounds characterized by a six-membered ring structure containing one nitrogen atom. This particular compound features a dodecylphenyl group at the second position and a propyl group at the fifth position of the pyridine ring. The presence of these alkyl groups imparts unique chemical and physical properties to the molecule, making it of interest in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Dodecylphenyl)-5-propylpyridine typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.
Introduction of the Dodecylphenyl Group: The dodecylphenyl group can be introduced via a Friedel-Crafts alkylation reaction, where dodecylbenzene is reacted with a suitable pyridine derivative in the presence of a Lewis acid catalyst like aluminum chloride.
Addition of the Propyl Group: The propyl group can be added through a Grignard reaction, where a propylmagnesium bromide reagent is reacted with a pyridine derivative to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Dodecylphenyl)-5-propylpyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to form reduced pyridine derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, where halogenation, nitration, or sulfonation can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Halogens (Cl₂, Br₂), nitric acid (HNO₃), sulfuric acid (H₂SO₄)
Major Products Formed
Oxidation: Pyridine N-oxides
Reduction: Reduced pyridine derivatives
Substitution: Halogenated, nitrated, or sulfonated pyridine derivatives
Scientific Research Applications
2-(4-Dodecylphenyl)-5-propylpyridine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals, surfactants, and as an additive in lubricants and polymers.
Mechanism of Action
The mechanism of action of 2-(4-Dodecylphenyl)-5-propylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
2-(4-Dodecylphenyl)-5-propylpyridine can be compared with other similar compounds, such as:
2-(4-Dodecylphenyl)-5-methylpyridine: Similar structure but with a methyl group instead of a propyl group, leading to different physical and chemical properties.
2-(4-Dodecylphenyl)-5-ethylpyridine:
2-(4-Dodecylphenyl)-5-butylpyridine: Features a butyl group, which can influence its solubility and interaction with biological targets.
The uniqueness of this compound lies in its specific alkyl substitution pattern, which can impart distinct properties and make it suitable for particular applications that other similar compounds may not be able to achieve.
Properties
Molecular Formula |
C26H39N |
|---|---|
Molecular Weight |
365.6 g/mol |
IUPAC Name |
2-(4-dodecylphenyl)-5-propylpyridine |
InChI |
InChI=1S/C26H39N/c1-3-5-6-7-8-9-10-11-12-13-15-23-16-19-25(20-17-23)26-21-18-24(14-4-2)22-27-26/h16-22H,3-15H2,1-2H3 |
InChI Key |
GIOIKFNEBNYRMA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC1=CC=C(C=C1)C2=NC=C(C=C2)CCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















